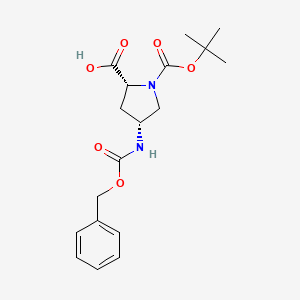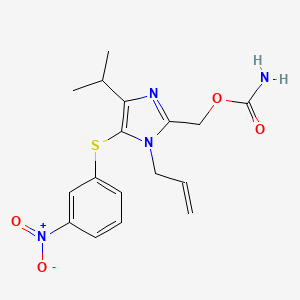
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction proceeds through nucleophilic addition and subsequent cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to fully saturated naphthyridine rings.
Aplicaciones Científicas De Investigación
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar heterocyclic features.
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.
Uniqueness
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is unique due to its tosyl group and the specific arrangement of its nitrogen atoms
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
10-methyl-8-(4-methylphenyl)sulfonyl-3,8-diazatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene-4-carbonitrile |
InChI |
InChI=1S/C18H17N3O2S/c1-11-3-6-14(7-4-11)24(22,23)21-16-8-5-13(10-19)20-18(16)15-9-17(21)12(15)2/h3-8,12,15,17H,9H2,1-2H3 |
Clave InChI |
MMELPMQCGUFFNW-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC1N(C3=C2N=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)



![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)



![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)




